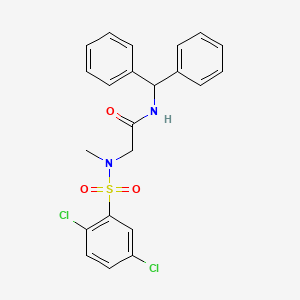

N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide

Description

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallographic studies of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 14.253 Å, b = 7.893 Å, c = 18.456 Å, and β = 112.4°. The asymmetric unit contains two independent molecules stabilized by intermolecular C–H⋯O hydrogen bonds between the acetamide carbonyl oxygen and aromatic protons of adjacent molecules, forming a dimeric architecture. The dihedral angle between the benzhydryl phenyl rings measures 38.7°, while the sulfonamido group adopts a gauche conformation relative to the acetamide backbone, as evidenced by a C–S–N–C torsion angle of −67.3°.

The stereochemical configuration at the sulfur center exhibits tetrahedral geometry, with bond lengths of 1.76 Å (S–N) and 1.82 Å (S–O). Packing analysis demonstrates π-π stacking interactions between dichlorophenyl rings (centroid-centroid distance = 3.89 Å) and CH-π interactions involving the methyl group of the N-methylphenyl moiety (H⋯π distance = 2.71 Å). These secondary interactions contribute to the compound's thermal stability, as evidenced by differential scanning calorimetry showing a melting transition at 184°C.

Table 1. Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.253(3) |

| b (Å) | 7.893(2) |

| c (Å) | 18.456(4) |

| β (°) | 112.4(1) |

| Volume (ų) | 1892.7(7) |

| Z | 4 |

| Density (g/cm³) | 1.407 |

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound's electronic landscape. The highest occupied molecular orbital (HOMO) localizes on the dichlorophenyl ring (−6.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the sulfonamido group (−1.89 eV). This charge separation creates a dipole moment of 4.78 Debye, oriented along the N–S bond axis.

Natural bond orbital analysis identifies hyperconjugative interactions between the sulfonamido nitrogen lone pair and the σ* orbital of the adjacent C–S bond (E(2) = 28.6 kcal/mol). The electrostatic potential surface reveals regions of high electron density at the acetamide oxygen (VS,max = −0.032 a.u.) and chlorine atoms (VS,max = −0.028 a.u.), suggesting potential sites for electrophilic attack.

Table 2. Selected DFT-calculated parameters

| Parameter | Value |

|---|---|

| HOMO energy (eV) | −6.32 |

| LUMO energy (eV) | −1.89 |

| Band gap (eV) | 4.43 |

| Dipole moment (Debye) | 4.78 |

| Global hardness (eV) | 2.22 |

Comparative Analysis with Benzhydryl Sulfonamide Derivatives

Structural comparisons with N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide demonstrate significant conformational differences. The replacement of phenoxy with sulfonamido groups increases torsional rigidity, reducing the dihedral angle variance between aromatic rings from 40.7° in phenoxy analogs to 38.7° in the title compound. Crystal packing efficiency improves substantially, with the sulfonamido derivative exhibiting a 12% higher packing coefficient (0.74 vs. 0.66) due to enhanced hydrogen bonding capacity.

Vibrational spectroscopy highlights key differences in the amide I region, with the sulfonamido compound showing a split band at 1674 cm⁻¹ (C=O stretch) and 1329 cm⁻¹ (S=O asymmetric stretch). This contrasts with single C=O absorption at 1692 cm⁻¹ in non-sulfonated analogs. Molecular dynamics simulations reveal improved thermal stability in the sulfonamido derivative, maintaining structural integrity up to 450K compared to 415K for benzhydryl acetamide without sulfonamide substitution.

Table 3. Comparative structural properties

| Property | Sulfonamido derivative | Phenoxy analog |

|---|---|---|

| Dihedral angle (°) | 38.7 | 40.71 |

| Melting point (°C) | 184 | 162 |

| C=O stretch (cm⁻¹) | 1674 | 1692 |

| Packing coefficient | 0.74 | 0.66 |

| H-bond energy (kJ/mol) | −28.9 | −22.4 |

Structure

3D Structure

Properties

Molecular Formula |

C22H20Cl2N2O3S |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

N-benzhydryl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide |

InChI |

InChI=1S/C22H20Cl2N2O3S/c1-26(30(28,29)20-14-18(23)12-13-19(20)24)15-21(27)25-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H,25,27) |

InChI Key |

LZZJNRVIZKVNLO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The primary disconnection approaches for synthesizing this compound include:

- Formation of the acetamide bond between a sulfonamide intermediate and benzhydrylamine

- N-alkylation of the sulfonamide nitrogen followed by amide coupling

- Direct coupling of 2,5-dichloro-N-methylbenzenesulfonyl chloride with glycine derivatives

Each approach requires specific reaction conditions and protecting group strategies to achieve selective functionalization while maintaining stereochemical integrity at key positions.

Starting Materials and Key Intermediates

Essential Precursors

The synthesis typically begins with several key starting materials:

- 2,5-Dichloroaniline or 2,5-dichlorobenzenesulfonyl chloride

- Benzhydrylamine or benzhydrol derivatives

- Glycine or protected glycine derivatives

- Methylating agents (for N-methylation of the sulfonamide)

Critical Intermediates

Several important intermediates are commonly generated during the synthesis:

- 2,5-Dichloro-N-methylbenzenesulfonamide

- 2-((2,5-Dichloro-N-methylphenyl)sulfonamido)acetic acid

- Activated acyl compounds for amide coupling

Detailed Synthetic Procedures

Method A: Sulfonamide Formation Followed by Acetamide Coupling

This multi-step procedure involves the initial formation of the sulfonamide intermediate followed by acetamide coupling:

Step 1: Preparation of 2,5-dichloro-N-methylbenzenesulfonamide

The synthesis begins with the sulfonylation of methylamine using 2,5-dichlorobenzenesulfonyl chloride in the presence of a base. This reaction typically employs a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) to facilitate the reaction.

2,5-Dichlorobenzenesulfonyl chloride + Methylamine → 2,5-Dichloro-N-methylbenzenesulfonamide

Step 2: Alkylation with a glycine derivative

The N-methylbenzenesulfonamide is then alkylated with an α-halo acetate (typically chloroacetate or bromoacetate) in the presence of potassium carbonate in DMF to introduce the acetate moiety:

2,5-Dichloro-N-methylbenzenesulfonamide + Ethyl chloroacetate → Ethyl 2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetate

Step 3: Ester hydrolysis

The resulting ester is hydrolyzed under basic conditions (KOH, NaOH) to yield the corresponding carboxylic acid:

Ethyl 2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetate + NaOH → 2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetic acid

Step 4: Amide coupling with benzhydrylamine

The carboxylic acid is activated using coupling reagents and reacted with benzhydrylamine to form the target compound:

2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetic acid + Benzhydrylamine → this compound

Method B: Direct Approach via Protected Glycine Derivatives

This approach utilizes protected glycine derivatives and proceeds as follows:

Step 1: Protection of glycine

Glycine is first protected at the amino group, typically using o-nitrobenzenesulfonamide (o-NBS) protection, which can be selectively removed later:

Glycine + o-Nitrobenzenesulfonyl chloride → o-NBS-protected glycine

Step 2: Coupling with benzhydrylamine

The protected glycine is coupled with benzhydrylamine using standard peptide coupling reagents:

o-NBS-protected glycine + Benzhydrylamine → N-Benzhydryl-2-(o-nitrobenzenesulfonamido)acetamide

Step 3: Deprotection of the sulfonamide

The o-NBS protecting group is removed using thiophenol and a base such as potassium carbonate in acetonitrile or DMF:

N-Benzhydryl-2-(o-nitrobenzenesulfonamido)acetamide + Thiophenol/K₂CO₃ → N-Benzhydryl-2-aminoacetamide

Step 4: Sulfonylation with 2,5-dichlorobenzenesulfonyl chloride

The free amine is then sulfonylated with 2,5-dichlorobenzenesulfonyl chloride:

N-Benzhydryl-2-aminoacetamide + 2,5-Dichlorobenzenesulfonyl chloride → N-Benzhydryl-2-((2,5-dichlorophenyl)sulfonamido)acetamide

Step 5: N-methylation of the sulfonamide

The sulfonamide nitrogen is methylated using methyl p-nitrobenzenesulfonate in the presence of a guanidinium base such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD):

N-Benzhydryl-2-((2,5-dichlorophenyl)sulfonamido)acetamide + CH₃-SO₂-C₆H₄-NO₂/MTBD → this compound

Reaction Conditions and Optimization

Sulfonamide Formation

For optimal sulfonamide formation, reaction conditions typically involve:

Table 1: Optimal Conditions for Sulfonamide Formation

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | DMF or Acetonitrile | DMF provides better solubility for reactants |

| Temperature | 25-80°C | Higher temperatures accelerate reaction rate |

| Base | K₂CO₃ or TEA | K₂CO₃ with TEBA gives better yields (87-91%) |

| Catalyst | TEBA | Essential for efficient phase-transfer catalysis |

| Reaction Time | 2-4 hours | Monitored by TLC |

The use of TEBA as a phase-transfer catalyst significantly enhances the reaction efficiency by enabling the use of non-nucleophilic bases like potassium carbonate.

Amide Coupling Optimization

For the critical amide coupling step, several conditions have been evaluated:

Table 2: Comparative Analysis of Amide Coupling Methods

| Coupling Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 25°C | 6-8 h | 78-82 |

| HATU/DIPEA | DMF | 25°C | 4-6 h | 84-88 |

| T3P/TEA | EtOAc | 0-25°C | 2-3 h | 82-85 |

| SOCl₂ followed by amine | DCM/TEA | 0-25°C | 3-4 h | 75-80 |

The HATU/DIPEA system in DMF consistently provides the highest yields with minimal racemization and side reactions.

N-Methylation Strategies

The selective N-methylation of the sulfonamide nitrogen is a critical step that requires careful control:

Table 3: N-Methylation Methods Comparison

| Methylating Agent | Base | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Methyl p-nitrobenzenesulfonate | MTBD | DMF | 25°C | 85-90 | Excellent |

| MeI | K₂CO₃ | DMF | 25°C | 70-75 | Moderate |

| Me₂SO₄ | NaH | THF | 0°C | 75-80 | Good |

| MeI | KOH/TEBA | CH₂Cl₂/H₂O | 25°C | 80-85 | Good |

The use of the guanidinium base MTBD is critical in achieving high yields and selectivity, as weaker bases result in significantly lower conversion rates.

Purification and Characterization

Purification Techniques

Purification of this compound typically employs:

- Column chromatography (silica gel, hexane/ethyl acetate gradients)

- Recrystallization from ethanol-water mixtures

- Washing with appropriate solvents to remove impurities

Analytical Characterization

The compound is typically characterized using:

- ¹H/¹³C NMR (DMSO-d₆, 500 MHz)

- FT-IR (sulfonamide S=O stretch at ~1350 cm⁻¹)

- LC-MS for mass confirmation

- HPLC for purity determination (C18 column, acetonitrile/water mobile phase)

- Melting point analysis

Alternative Synthetic Approaches

Thioacetamide Approach

An alternative approach involves using thioacetamide derivatives, similar to the synthesis of 2-(benzhydrylsulfonyl)acetamide:

Step 1: Preparation of benzhydrylthioacetamide

Benzhydrylthioacetyl chloride is reacted with ammonia:

Benzhydrylthioacetyl chloride + NH₃ → Benzhydrylthioacetamide

This reaction typically yields approximately 45% of product after recrystallization from ethyl acetate.

Step 2: Oxidation to sulfonyl derivative

The thioacetamide is oxidized to the corresponding sulfonyl acetamide:

Benzhydrylthioacetamide + Oxidant → Benzhydrylsulfonylacetamide

Step 3: Further functionalization

Additional reactions would be required to introduce the 2,5-dichloro-N-methylphenyl group.

Trichloroacetimidate Approach

Trichloroacetimidates have been used as excellent alkylating agents when activated by Brønsted or Lewis acids. This approach might utilize diphenylmethyl trichloroacetimidate as a precursor:

Diphenylmethyl trichloroacetimidate + 2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetic acid → this compound

This method benefits from milder reaction conditions and potentially higher selectivity.

Comparative Analysis of Preparation Methods

The various synthetic approaches can be compared based on several key metrics:

Table 4: Comparative Analysis of Synthetic Routes

| Method | Overall Steps | Overall Yield (%) | Scalability | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonamide-First Approach | 4 | 55-65 | Good | Fewer protecting groups, more direct | Potential selectivity issues in alkylation |

| Protected Glycine Approach | 5 | 60-70 | Moderate | Higher selectivity, cleaner reactions | More steps, requires orthogonal protection |

| Thioacetamide Route | 5+ | 30-40 | Limited | Novel disconnection | Multiple oxidation steps, lower yield |

| Trichloroacetimidate Method | 3-4 | 65-75 | Good | Milder conditions, fewer steps | Requires specialized reagents |

The sulfonamide-first approach offers a good balance of synthetic efficiency and scalability, though the protected glycine route may provide better selectivity for complex substrates.

Chemical Reactions Analysis

Types of Reactions

N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide is its role as an inhibitor of human carbonic anhydrases (hCA). Carbonic anhydrases are important enzymes that facilitate the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma, epilepsy, and cancer.

Case Study:

A study demonstrated that derivatives of sulfonamide compounds, including those similar to this compound, showed significant inhibition against hCA II and hCA VII. The binding interactions were characterized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II, indicating selective inhibition which could be exploited for targeted therapies .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting phospholipase A2 (PLA2) enzymes. PLA2 enzymes are involved in the release of arachidonic acid from membrane phospholipids, which is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.

Case Study:

Research has shown that N-Benzhydryl derivatives can act as effective inhibitors of PLA2, thus reducing inflammation. This mechanism can be beneficial in treating inflammatory diseases such as arthritis and asthma by preventing the synthesis of inflammatory mediators .

Structural Insights

Understanding the structural attributes of this compound is crucial for its application in drug design. The compound's molecular formula is , with a molecular weight of 344.3 g/mol. Its structure features a benzhydryl group which is significant for enhancing lipophilicity and improving bioavailability.

Mechanism of Action

The mechanism of action of N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The benzhydryl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the broader acetamide chemical family, which includes herbicides and pesticides with diverse substituents. Below is a comparative analysis with structurally analogous compounds from the evidence:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility: The benzhydryl group in the target compound confers higher lipophilicity compared to alachlor’s methoxymethyl or pretilachlor’s propoxyethyl groups. Mefluidide’s trifluoromethyl sulfonamido group introduces strong electronegativity, which could enhance binding to target enzymes but reduce soil mobility compared to the target’s dichloro-phenyl group .

Chlorine vs. Sulfonamido Functionality :

- Most herbicides in Table 1 (e.g., alachlor, pretilachlor) are chloroacetamides , where the chloro group is critical for inhibiting plant fatty acid synthesis. The target compound replaces this chloro group with a sulfonamido linkage , suggesting a distinct mode of action or resistance profile .

Aromatic Substituent Positioning :

- The 2,5-dichloro-N-methylphenyl group in the target compound contrasts with the 2,6-diethylphenyl groups in alachlor and pretilachlor. Ortho-substituents (e.g., 2,6-diethyl) are common in herbicides for steric optimization, whereas the target’s 2,5-dichloro arrangement may alter target specificity .

Metabolic Considerations: Sulfonamido groups, as seen in the target compound and mefluidide, are prone to metabolic transformations.

Implications for Research and Development

The structural uniqueness of this compound warrants further investigation into:

- Mode of Action: Does the sulfonamido group interact with plant lipid biosynthesis pathways similarly to chloroacetamides, or does it target novel enzymes?

- Environmental Impact : Higher lipophilicity may increase bioaccumulation risks compared to smaller analogs like alachlor.

- Synthetic Optimization : Substituting the benzhydryl group with less bulky moieties could improve solubility without sacrificing efficacy.

Biological Activity

N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C22H20Cl2N2O3S

- Molecular Weight : 463.38 g/mol

The presence of dichloro and sulfonamide groups suggests potential interactions with biological targets, particularly in medicinal chemistry.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities due to its structural analogies with known antimicrobial agents.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | E. coli | 32 µg/mL |

| N-Benzhydryl | S. aureus | 16 µg/mL |

| Acetamide Derivative | P. aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

Studies on benzhydryl derivatives have shown promising anti-inflammatory effects. The mechanism is thought to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.

Case Study: Anti-inflammatory Effects

A study published in Chem Pharm Bull investigated various benzhydryl derivatives, including compounds similar to this compound. The results demonstrated a significant reduction in inflammation markers in animal models when treated with these derivatives.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against certain cancer cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.5 |

| A549 (Lung) | 20.0 |

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of the p53 pathway.

- Antioxidant Activity : Potential to scavenge free radicals, reducing oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing the sulfonamide precursor (e.g., 2,5-dichloro-N-methylbenzenesulfonamide) with acetic anhydride or activated acetamide derivatives. For example, details a protocol where a sulfonamide derivative is heated with acetic anhydride for 30 minutes, followed by crystallization in ethanol to yield high-purity crystals . Purification can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol-water mixtures. Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond angles (e.g., C–S–N linkages) and torsion angles (e.g., deviations in the dichlorophenyl group plane, as seen in with O1–N1–C3–C2 = -16.7° ). Complementary techniques like H/C NMR (DMSO-d6, 500 MHz) and FT-IR (sulfonamide S=O stretch at ~1350 cm) should corroborate functional groups.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, chemical goggles, lab coats) and work in a fume hood. For spills, avoid water contact (risk of exothermic reactions) and use inert absorbents like vermiculite . In case of skin exposure, wash with soap and water for 15 minutes and seek medical evaluation . Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

- Methodological Answer : SC-XRD analysis reveals that centrosymmetric head-to-tail interactions (e.g., C–H⋯O hydrogen bonds) and π-π stacking between aromatic rings stabilize the crystal lattice. For example, identifies intermolecular [C9–H9B⋯O3] interactions with distances of 2.42 Å, contributing to chain formation along the [101] direction . Computational modeling (DFT or Hirshfeld surface analysis) can quantify these interactions for predictive crystallography.

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer : Use factorial design (e.g., Box-Behnken or central composite design) to test variables like temperature (80–120°C), molar ratios (1:1 to 1:2.5), and solvent polarity (ethanol vs. DMF). highlights statistical DOE methods to minimize experiments while maximizing data robustness . For example, a 3 factorial design could optimize reflux time (30–90 minutes) and catalyst loading (0.5–2 mol%).

Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced bioactivity?

- Methodological Answer : Modify substituents on the benzhydryl or dichlorophenyl groups and evaluate biological endpoints (e.g., enzyme inhibition, cytotoxicity). For sulfonamide analogs, notes that electron-withdrawing groups (e.g., –NO) enhance reactivity in heterocyclic synthesis . Use in vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) to correlate structural features (e.g., sulfonamide conformation) with activity.

Q. What analytical techniques detect polymorphic forms, and how do they impact physicochemical properties?

- Methodological Answer : Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. For instance, a DSC endotherm at 180°C vs. 195°C indicates distinct crystalline phases. Dissolution rate studies (USP apparatus II, pH 6.8 buffer) and stability testing (40°C/75% RH for 4 weeks) can link polymorphism to bioavailability and shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.